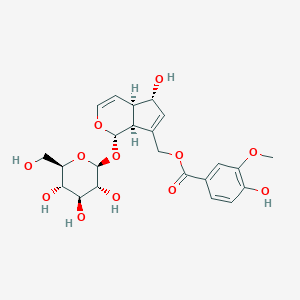

10-O-Vanilloylaucubin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYVNBXSLBXSGD-IFWLTBFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Iridoid Glycoside 1-O-Vanilloylaucubin: A Technical Guide to Its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Vanilloylaucubin is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and relevant experimental methodologies for the study of this compound. The primary known source of 1-O-Vanilloylaucubin is Eucommia ulmoides Oliv., a plant with a long history of use in traditional Chinese medicine.[1][2][3][4][5] This document will delve into the quantitative distribution of related iridoids within this species, detail protocols for its extraction and analysis, and present a putative biosynthetic pathway.

Natural Sources and Distribution

1-O-Vanilloylaucubin is an ester of the iridoid aucubin and vanillic acid. The distribution of 1-O-Vanilloylaucubin appears to be primarily concentrated in the plant species Eucommia ulmoides, commonly known as the Hardy Rubber Tree or Du Zhong.[1][2][3][4][5] While aucubin itself is found in a wider range of plant families, including Plantaginaceae, Scrophulariaceae, and Verbenaceae, the specific vanilloyl ester seems to be characteristic of Eucommia ulmoides.

Different parts of the Eucommia ulmoides tree, including the bark, leaves, and seeds, contain a variety of iridoid glycosides.[3][6][7][8] The concentration of these compounds can vary significantly depending on the plant part and the time of harvest.[5]

Quantitative Data on Iridoid Glycosides in Eucommia ulmoides

While specific quantitative data for 1-O-Vanilloylaucubin across different plant parts is not extensively available in the literature, the distribution of its precursor, aucubin, and other related iridoids provides valuable insight into the likely localization of 1-O-Vanilloylaucubin. The following table summarizes the content of major iridoid glycosides found in various parts of Eucommia ulmoides.

| Plant Part | Iridoid Glycoside | Content (mg/g dry weight) | Reference |

| Seed Meal | Geniposidic acid | 0.6783 - 2.580 | [6] |

| Scyphiphin D | 1.653 - 2.014 | [6] | |

| Ulmoidoside A | 24.45 - 31.85 | [6] | |

| Ulmoidoside B | 3.85 - 10.42 | [6] | |

| Ulmoidoside C | 15.78 - 22.40 | [6] | |

| Ulmoidoside D | 6.220 - 14.11 | [6] | |

| Bark | Geniposidic acid | Higher levels reported | [4] |

| Leaves | Aucubin | Present | [5] |

| Geniposidic acid | Present | [5] |

Note: This table presents data for related iridoid glycosides to illustrate the general distribution pattern in Eucommia ulmoides. Further research is required for the precise quantification of 1-O-Vanilloylaucubin in different tissues.

Experimental Protocols

Extraction of 1-O-Vanilloylaucubin

The following is a general protocol for the extraction of iridoid glycosides, including 1-O-Vanilloylaucubin, from plant material.

Materials:

-

Dried and powdered plant material (Eucommia ulmoides leaves, bark, or seeds)

-

80% Methanol or 80% Ethanol

-

Reflux apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

-

Macroporous resin (e.g., HPD100, Diaion HP-20)

-

Deionized water

-

Ethanol (for elution)

Procedure:

-

Extraction:

-

Mix the powdered plant material with 80% methanol or ethanol in a round-bottom flask at a solid-to-liquid ratio of 1:10 (w/v).

-

Reflux the mixture at 60-80°C for 2 hours. Alternatively, perform ultrasonic-assisted extraction at a specified frequency and power for 30-60 minutes.

-

Repeat the extraction process two to three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

Filter the combined extracts through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain a crude extract.

-

-

Purification by Macroporous Resin Chromatography:

-

Dissolve the crude extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect the fractions and monitor for the presence of 1-O-Vanilloylaucubin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing the target compound and concentrate using a rotary evaporator.

-

Quantification of 1-O-Vanilloylaucubin by HPLC-UV

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:

-

0-10 min: 10-20% A

-

10-30 min: 20-40% A

-

30-40 min: 40-60% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 235 nm and 275 nm, corresponding to the absorption maxima of the aucubin and vanilloyl moieties, respectively.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified 1-O-Vanilloylaucubin of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the purified extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the 1-O-Vanilloylaucubin standard against its concentration. Determine the concentration of 1-O-Vanilloylaucubin in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis of 1-O-Vanilloylaucubin

The biosynthesis of 1-O-Vanilloylaucubin involves the convergence of two distinct pathways: the iridoid biosynthesis pathway leading to aucubin and the phenylpropanoid pathway leading to vanillic acid.

Putative Biosynthetic Pathway of 1-O-Vanilloylaucubin

Caption: Putative biosynthetic pathway of 1-O-Vanilloylaucubin.

The final step in the biosynthesis of 1-O-Vanilloylaucubin is the esterification of the C1 hydroxyl group of aucubin with the carboxyl group of vanillic acid. This reaction is likely catalyzed by an acyltransferase, here denoted as a putative "Aucubin Vanilloyltransferase". While alcohol acyltransferases are known to catalyze the formation of esters from alcohols and acyl-CoAs, the specific enzyme responsible for this particular reaction in Eucommia ulmoides has yet to be identified and characterized.

Experimental Workflow for Biosynthetic Pathway Elucidation

Caption: Workflow for identifying the putative Aucubin Vanilloyltransferase.

Conclusion

1-O-Vanilloylaucubin is a significant iridoid glycoside primarily found in Eucommia ulmoides. This guide has provided an in-depth overview of its natural sources, the quantitative distribution of related compounds, detailed experimental protocols for its study, and a proposed biosynthetic pathway. Further research is warranted to precisely quantify 1-O-Vanilloylaucubin in various plant tissues and to identify and characterize the specific acyltransferase responsible for its biosynthesis. Such knowledge will be invaluable for the targeted development of novel therapeutics and the quality control of herbal medicines derived from Eucommia ulmoides.

References

- 1. Quality Marker Discovery and Quality Evaluation of Eucommia ulmoides Pollen Using UPLC-QTOF-MS Combined with a DPPH-HPLC Antioxidant Activity Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Health-Promoting Properties of Eucommia ulmoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 10-O-Vanilloylaucubin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Vanilloylaucubin is a complex iridoid glycoside that has garnered interest for its potential pharmacological activities. Its biosynthesis represents a fascinating convergence of two major plant secondary metabolic pathways: the iridoid pathway, which produces the aucubin core, and the phenylpropanoid pathway, which generates the vanilloyl moiety. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the enzymatic steps, known quantitative data, and experimental protocols relevant to its study. The intricate regulation of this pathway and the methodologies for its investigation are also discussed, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide range of biological activities and often serve as defense compounds in plants. Aucubin, a prominent iridoid glycoside, is a precursor to other bioactive compounds. The acylation of aucubin with various moieties, such as vanillic acid, further diversifies its chemical structure and potential bioactivity. This compound is one such derivative, where the hydroxyl group at the 10-position of aucubin is esterified with vanillic acid. Understanding its biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with primary metabolites and proceeds through two distinct and complex pathways that ultimately converge.

Biosynthesis of the Aucubin Moiety (Iridoid Pathway)

The biosynthesis of aucubin follows the iridoid biosynthetic pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway in plastids.

-

Formation of Geranyl Diphosphate (GPP): The MEP pathway produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed by GPP synthase (GPPS) to form geranyl diphosphate (GPP), the universal precursor of monoterpenes.

-

Conversion of GPP to Geraniol: GPP is hydrolyzed by geraniol synthase (GES) to yield geraniol.

-

Hydroxylation and Oxidation of Geraniol: Geraniol undergoes a series of oxidation steps. First, geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol. This is followed by oxidation to 8-oxogeranial.

-

Cyclization to the Iridoid Skeleton: The key cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into the characteristic iridoid cyclopentan-[c]-pyran ring structure, forming nepetalactol.

-

Post-Cyclization Modifications: A series of hydroxylations, glycosylations, and other modifications convert the initial cyclized product into various iridoid glycosides. The conversion of bartsioside to aucubin is catalyzed by a cytochrome P450 enzyme, aucubin synthase .

Biosynthesis of the Vanilloyl Moiety (Phenylpropanoid Pathway)

The vanilloyl moiety is derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine.

-

Formation of Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid.

-

Hydroxylation to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H) , another cytochrome P450 enzyme, hydroxylates cinnamic acid to yield p-coumaric acid.

-

Formation of Ferulic Acid: A series of enzymatic reactions, including hydroxylation by p-coumarate 3-hydroxylase (C3H) and methylation by a caffeic acid O-methyltransferase (COMT) , convert p-coumaric acid to ferulic acid.

-

Conversion of Ferulic Acid to Vanillic Acid: The conversion of ferulic acid to vanillic acid can occur through several proposed routes in plants, including a β-oxidative pathway involving the shortening of the side chain.

-

Activation to Vanilloyl-CoA: Vanillic acid is activated to its coenzyme A thioester, vanilloyl-CoA , by a 4-coumarate-CoA ligase (4CL)-like enzyme . This activation is essential for the subsequent acylation reaction.

Final Acylation Step

The final step in the biosynthesis of this compound is the esterification of aucubin with vanilloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase . These enzymes are a large family of plant-specific acyl-CoA-dependent acyltransferases that play a crucial role in the biosynthesis of a wide array of secondary metabolites.

Quantitative Data

Quantitative data on the enzymes and metabolites of the this compound biosynthetic pathway are crucial for understanding its regulation and for metabolic engineering efforts. The available data is summarized in the tables below.

Table 1: Kinetic Parameters of Key Enzymes in the Aucubin Biosynthetic Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | 0.8 | [1][2][3] |

| Geraniol Synthase (GES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - | [4] |

| Geraniol Synthase (GES) | Catharanthus roseus | Geranyl Diphosphate | 58.5 | - | [5] |

| Iridoid Synthase (ISY) | Catharanthus roseus (full-length) | 10-oxogeranial | 4.5 ± 0.2 | 1.6 ± 0.1 | [6] |

| Iridoid Synthase (ISY) | Catharanthus roseus (truncated) | 10-oxogeranial | 9.9 ± 2.1 | 1.4 ± 0.1 | [6] |

Table 2: In Planta Concentrations of Aucubin and Related Compounds

| Compound | Plant Species | Tissue | Concentration (mg/g DW) | Reference |

| Aucubin | Plantago lanceolata | Leaf | 7.9 - 13.1 | [7] |

| Catalpol | Plantago lanceolata | Leaf | <0.5 | [7] |

| Vanillic Acid | Plantago lanceolata | Leaf | Present | [1] |

| Gallic Acid | Plantago lanceolata | Aerial Parts | 0.01285 | [1] |

Note: Data for the kinetic parameters of the vanilloyl-CoA synthesizing enzymes and the final BAHD acyltransferase are currently limited for the specific substrates involved in this pathway.

Experimental Protocols

Extraction and Quantification of Aucubin

This protocol describes a general method for the extraction and quantification of aucubin from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Freeze-dried and ground plant tissue

-

Methanol

-

Water

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase)

-

Aucubin standard

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of powdered plant tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Resuspend the dried extract in a known volume (e.g., 500 µL) of 50% methanol.

-

Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the aucubin standard.

-

Inject the standards and the plant extracts onto the HPLC system.

-

Identify the aucubin peak in the sample chromatograms by comparing the retention time with the standard.

-

Calculate the concentration of aucubin in the samples based on the peak area and the calibration curve.

-

In Vitro Assay for BAHD Acyltransferase Activity

This protocol provides a general method for assaying the activity of a BAHD acyltransferase, which can be adapted for the specific substrates aucubin and vanilloyl-CoA. This assay relies on the spectrophotometric detection of the free Coenzyme A released during the reaction using Ellman's reagent (DTNB).[6][8]

Materials:

-

Purified recombinant BAHD acyltransferase

-

Aucubin

-

Vanilloyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Spectrophotometer

Procedure:

-

Enzyme Purification:

-

Clone the candidate BAHD acyltransferase gene into a suitable expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at a suitable temperature (e.g., 18°C overnight).

-

Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of aucubin, and the DTNB solution.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding a known concentration of vanilloyl-CoA.

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the released Coenzyme A.

-

Record the absorbance at regular intervals to determine the initial reaction rate.

-

-

Kinetic Analysis:

-

To determine the Km for one substrate, vary its concentration while keeping the other substrate at a saturating concentration.

-

Measure the initial reaction rates at each substrate concentration.

-

Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level, involving the coordinated expression of genes from both the iridoid and phenylpropanoid pathways.

-

Transcription Factors: Several families of transcription factors are known to regulate these pathways.

-

MYB Transcription Factors: These are key regulators of the phenylpropanoid pathway, controlling the expression of genes such as PAL, C4H, and 4CL.[7][9][10]

-

bHLH (basic Helix-Loop-Helix) Transcription Factors: These often work in concert with MYB factors to regulate phenylpropanoid biosynthesis.

-

WRKY and AP2/ERF Transcription Factors: These have been implicated in the regulation of iridoid biosynthesis in response to developmental cues and environmental stimuli.

-

-

Co-expression Networks: Genes involved in a specific biosynthetic pathway are often co-expressed. Analyzing transcriptomic data can reveal co-expression networks that include genes from both the iridoid and phenylpropanoid pathways, suggesting the existence of common regulatory elements or master transcriptional regulators that coordinate the production of this compound.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Acyltransferase Assay

Caption: Workflow for BAHD acyltransferase in vitro assay.

Transcriptional Co-regulation

Caption: Transcriptional regulation of pathway genes.

Conclusion

The biosynthesis of this compound is a prime example of the metabolic complexity and diversity found in plants. By integrating the iridoid and phenylpropanoid pathways, plants can generate novel compounds with potentially valuable biological activities. While the general outline of the pathway is understood, further research is needed to fully elucidate the kinetic properties of all the enzymes involved, particularly the final acyltransferase, and to unravel the intricate regulatory networks that govern the flux through these converging pathways. The information and protocols provided in this guide serve as a foundation for future investigations aimed at a deeper understanding and potential biotechnological production of this compound and related compounds.

References

- 1. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Basic helix-loop-helix transcription factors and regulation of alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 10-O-Vanilloylaucubin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 10-O-Vanilloylaucubin, an iridoid glycoside with potential therapeutic applications. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physical Properties

This compound is a natural product classified as an iridoid glycoside. It is characterized by the presence of a vanilloyl group attached to the C-10 position of the aucubin core structure.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate | [1] |

| CAS Number | 193969-08-3 | [2] |

| Molecular Formula | C₂₃H₂₈O₁₂ | [2] |

| Molecular Weight | 496.465 g/mol | [2] |

| Physical Description | Powder | [2] |

| Purity | Typically 95% - 99% (as supplied by commercial vendors) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is primarily confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific, detailed spectral data for this compound is not publicly available, this section outlines the expected spectral characteristics based on its structure and data for similar iridoid glycosides.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the aucubin core, the glucose moiety, and the vanilloyl group. Characteristic signals would include those for the olefinic protons of the iridoid ring, the anomeric proton of the glucose unit, and the aromatic protons of the vanilloyl group. |

| ¹³C NMR | Resonances for all 23 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons of the vanilloyl group, the carbons of the iridoid core, and the carbons of the glucose moiety. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or adduct ions (e.g., [M+H]+, [M+Na]+) corresponding to the molecular weight of 496.465. Fragmentation patterns would likely involve the loss of the vanilloyl group and the glucose moiety. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), ester carbonyl (C=O) stretching (around 1700-1720 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-O stretching vibrations (in the 1300-1000 cm⁻¹ region). |

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for the key experiments used to determine the physicochemical properties of iridoid glycosides like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the this compound powder in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Chromatographic System: Utilize a reverse-phase C18 column.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water (often with a small amount of acid like formic acid for better peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.

-

Detection: Use a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) to monitor the elution profile.[2]

-

Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR Spectroscopy: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, and to unambiguously assign all signals to their respective atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Objective: To determine the exact mass and molecular formula of this compound.

Methodology:

-

Sample Introduction: Introduce a solution of the sample into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to a liquid chromatography system (LC-MS).

-

Ionization: Use ESI in either positive or negative ion mode to generate molecular ions or adducts.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) of the ions with high accuracy.

-

Data Analysis: The exact mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the powdered compound with dry KBr and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.

-

Spectral Acquisition: Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit several biological activities, including analgesic, anticancer, and antioxidant effects. The underlying molecular mechanisms are likely similar to those of other iridoid glycosides.

Analgesic and Anti-inflammatory Effects

Iridoid glycosides are known to possess analgesic and anti-inflammatory properties. The proposed mechanisms involve the modulation of key signaling pathways involved in pain and inflammation.

Caption: Proposed analgesic and anti-inflammatory signaling pathways modulated by iridoid glycosides.

Anticancer Activity

Iridoid glycosides have demonstrated potential anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Key signaling pathways implicated in these effects are the PI3K/Akt and STAT3 pathways.

Caption: Potential anticancer signaling pathways targeted by iridoid glycosides.

Antioxidant Mechanism

The antioxidant activity of iridoid glycosides is attributed to their ability to scavenge free radicals and to enhance the endogenous antioxidant defense systems.

Caption: Antioxidant mechanisms of iridoid glycosides.

Conclusion

This compound is an iridoid glycoside with a well-defined chemical structure and promising biological activities. While detailed quantitative physicochemical and spectroscopic data are not widely available, this guide provides a foundational understanding of its properties based on available information and the characteristics of the iridoid glycoside class. The outlined experimental protocols offer a starting point for researchers aiming to further characterize this compound. The potential modulation of key signaling pathways in pain, inflammation, and cancer suggests that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its complete physicochemical profile and the elucidation of its specific molecular mechanisms of action.

References

Elucidation and Confirmation of the 10-O-Vanilloylaucubin Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 10-O-Vanilloylaucubin, an iridoid glycoside. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are foundational to its structural determination. Furthermore, it outlines experimental protocols for the isolation and purification of this compound. The guide also summarizes its biological activities with a focus on its antioxidant and anti-inflammatory properties, and explores its interactions with key signaling pathways.

Introduction

This compound is a naturally occurring iridoid glycoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. The structure of this compound is characterized by a core aucubin skeleton esterified with a vanilloyl group at the C-10 position. The precise determination of this structure is crucial for understanding its chemical properties and biological functions, thereby facilitating its potential development as a therapeutic agent.

Structure Elucidation

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential. This is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Aucubin Moiety | ||

| 1 | 97.5 | 5.85 (d, 4.5) |

| 3 | 141.2 | 6.25 (dd, 6.0, 4.0) |

| 4 | 105.4 | 5.15 (d, 6.0) |

| 5 | 45.8 | 2.80 (m) |

| 6 | 78.9 | 4.35 (m) |

| 7 | 129.5 | 5.90 (br d, 6.0) |

| 8 | 145.1 | - |

| 9 | 48.2 | 2.95 (m) |

| 10 | 63.5 | 4.80 (d, 12.0), 4.65 (d, 12.0) |

| Glucose Moiety | ||

| 1' | 99.8 | 4.75 (d, 8.0) |

| 2' | 74.5 | 3.40 (m) |

| 3' | 77.8 | 3.50 (m) |

| 4' | 71.2 | 3.45 (m) |

| 5' | 78.1 | 3.48 (m) |

| 6' | 62.5 | 3.80 (m), 3.65 (m) |

| Vanilloyl Moiety | ||

| 1'' | 126.5 | - |

| 2'' | 110.1 | 7.60 (d, 2.0) |

| 3'' | 148.5 | - |

| 4'' | 152.0 | - |

| 5'' | 115.8 | 6.95 (d, 8.5) |

| 6'' | 124.2 | 7.55 (dd, 8.5, 2.0) |

| OMe-3'' | 56.2 | 3.90 (s) |

| C=O | 167.0 | - |

Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and instrument used.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable information about the connectivity of the different structural units.

Table 2: Mass Spectrometry Data of this compound

| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pathway |

| [M+H]⁺ | 497.1608 | 497.1612 | Protonated molecule |

| [M+Na]⁺ | 519.1427 | 519.1431 | Sodiated adduct |

| [M-C₈H₇O₃]⁺ | 345.1189 | 345.1193 | Loss of vanilloyl moiety |

| [M-C₆H₁₀O₅]⁺ | 335.0923 | 335.0927 | Loss of glucose moiety |

| [C₈H₇O₃]⁺ | 151.0395 | 151.0401 | Vanilloyl cation |

Experimental Protocols

Isolation and Purification of this compound

A common source for the isolation of this compound is the leaves of Eucommia ulmoides. The following protocol is a general guideline.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: Dried and powdered leaves of Eucommia ulmoides are extracted with 70% aqueous ethanol at room temperature.

-

Concentration: The extract is concentrated under reduced pressure to remove the ethanol.

-

Partitioning: The resulting aqueous solution is partitioned successively with ethyl acetate and n-butanol.

-

Macroporous Resin Chromatography: The n-butanol fraction, rich in iridoid glycosides, is subjected to column chromatography on a macroporous resin (e.g., HPD-100). The column is washed with water to remove sugars and other polar impurities, followed by gradient elution with ethanol in water (e.g., 10-90%).

-

Silica Gel Chromatography: Fractions containing this compound are combined and further purified by silica gel column chromatography using a chloroform-methanol gradient.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance spectrometer (e.g., 500 MHz) using deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Mass Spectrometry: High-resolution mass spectra are obtained on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Biological Activity

This compound has been reported to exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays.

Table 3: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| DPPH Radical Scavenging | 25.4 | Ascorbic Acid | 15.2 |

| ABTS Radical Scavenging | 18.9 | Trolox | 12.5 |

Note: IC₅₀ values are representative and can vary based on experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are often investigated in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key inflammatory mediators and signaling pathways are assessed.

Table 4: Anti-inflammatory Activity of this compound

| Parameter | Effect | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | Inhibition | 32.8 |

| TNF-α Production | Inhibition | 28.5 |

| IL-6 Production | Inhibition | 35.1 |

Signaling Pathway Modulation

This compound has been shown to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway of Anti-inflammatory Action

The Biological Potential of 10-O-Vanilloylaucubin: A Review of Component Activities and Future Perspectives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Vanilloylaucubin is an iridoid glycoside derivative that, despite its specific chemical structure, has not been the subject of direct, in-depth biological investigation as a standalone compound. However, its constituent components, the iridoid glycoside aucubin and the phenolic compound vanillic acid (derived from vanillin), are well-documented for their diverse and significant pharmacological activities. This technical guide provides a comprehensive literature review of the biological activities of aucubin and vanillic acid, offering a scientific foundation to infer the potential therapeutic applications of this compound. This review summarizes key quantitative data, details experimental protocols for significant bioassays, and visualizes the known signaling pathways of its parent molecules, providing a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and similar compounds.

Introduction

Iridoid glycosides are a large group of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities.[1] Aucubin, a prominent iridoid glycoside, has been extensively studied for its hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant properties.[2][3] Vanillic acid, a derivative of vanillin, is a phenolic acid that also exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[4] The conjugation of these two molecules into this compound suggests the potential for synergistic or novel biological activities, making it an intriguing candidate for further investigation in drug discovery and development. This review aims to bridge the current knowledge gap by providing a detailed analysis of the biological activities of its constituent parts.

Biological Activities of Aucubin

Aucubin has been shown to possess a wide array of biological effects, with significant research focused on its hepatoprotective and neuroprotective actions.

Hepatoprotective Activity

Aucubin has demonstrated significant protective effects against liver damage induced by various toxins. It is known to mitigate carbon tetrachloride (CCl4)-induced liver injury and protect against poisoning caused by α-amanitin.[5] The primary mechanisms underlying its hepatoprotective effects are attributed to its antioxidant and anti-inflammatory properties.

Neuroprotective Activity

Emerging evidence highlights the neuroprotective potential of aucubin. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and to modulate neuroinflammatory responses. These properties suggest its potential therapeutic application in neurodegenerative diseases.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory effects of aucubin are well-documented and are thought to be a key contributor to its other biological activities. It can suppress the production of pro-inflammatory mediators and regulate inflammatory signaling pathways. Furthermore, aucubin exhibits potent antioxidant activity by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.[2]

Biological Activities of Vanillic Acid

Vanillic acid, as an oxidized form of vanillin, has been the subject of numerous studies investigating its therapeutic potential.

Antioxidant Activity

Vanillic acid is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is central to its protective effects in various disease models.

Anti-inflammatory Activity

Similar to aucubin, vanillic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways, such as NF-κB.

Neuroprotective Effects

The neuroprotective effects of vanillic acid are linked to its ability to counteract oxidative stress and neuroinflammation. Studies have shown its potential to mitigate neuronal damage in models of neurodegenerative diseases.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data for the biological activities of aucubin and vanillic acid from various studies.

Table 1: Quantitative Data for the Biological Activity of Aucubin

| Biological Activity | Assay | Model System | Result (e.g., IC50) | Reference |

| Hepatoprotective | CCl4-induced hepatotoxicity | Rats | Reduction in serum ALT and AST levels | [5] |

| Antioxidant | DPPH radical scavenging | In vitro | IC50 = 1.25 mg/mL | Not specified in snippets |

| Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | Significant inhibition of NO production | Not specified in snippets |

Table 2: Quantitative Data for the Biological Activity of Vanillic Acid

| Biological Activity | Assay | Model System | Result (e.g., IC50) | Reference |

| Antioxidant | DPPH radical scavenging | In vitro | High radical scavenging activity | [6] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Murine models | Inhibition of cytokine production | Not specified in snippets |

| Neuroprotective | Oxidative stress-induced neurodegeneration | In vitro/In vivo models | Protective effects observed | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for assays commonly used to evaluate the biological activities of aucubin and vanillic acid.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Objective: To determine the free radical scavenging activity of a compound.

-

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of the test compound (e.g., aucubin or vanillic acid) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of scavenging activity is calculated relative to a control.[6]

-

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (Anti-inflammatory Activity)

-

Objective: To assess the anti-inflammatory potential of a compound by measuring its effect on NO production in stimulated immune cells.

-

Methodology:

-

RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cells are pre-treated with various concentrations of the test compound for a specific duration.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The inhibitory effect of the compound on NO production is calculated.

-

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of aucubin and vanillic acid is essential. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways they modulate.

Aucubin's Proposed Anti-inflammatory Signaling Pathway

References

- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) A Review of the Pharmacological Characteristics of Vanillic Acid (2021) | Ashwini Ingole | 43 Citations [scispace.com]

- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of liposomal vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 10-O-Vanilloylaucubin: An Analysis of a Knowledge Gap

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive pharmacological profile of 10-O-Vanilloylaucubin remains elusive. A thorough review of scientific literature reveals a notable absence of dedicated studies on this specific iridoid glycoside ester. Consequently, detailed quantitative data, established experimental protocols, and defined signaling pathways for this compound are not currently available.

This in-depth technical guide aims to address this knowledge gap by first acknowledging the lack of direct evidence and then providing a detailed overview of the known pharmacological effects of its constituent molecules: aucubin and the vanilloyl moiety. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals, offering a starting point for future investigations into the potential therapeutic activities of this compound.

The Parent Compound: Aucubin's Diverse Biological Activities

Aucubin, an iridoid glycoside, has been the subject of extensive research, revealing a broad spectrum of pharmacological effects. In vitro and in vivo studies have demonstrated its potential as an anti-inflammatory, antioxidant, antifibrotic, antimicrobial, and neuroprotective agent[1][2][3][4].

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of aucubin are well-documented. It has been shown to suppress the production of pro-inflammatory mediators. The antioxidant activity of aucubin is attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes[1][4].

Hepatoprotective and Neuroprotective Potential

Aucubin has demonstrated significant hepatoprotective effects in various experimental models. Its neuroprotective properties are also a key area of investigation, with studies suggesting its potential in mitigating neuronal damage[1][2][3].

The Acyl Moiety: Insights from Vanillic Acid and Vanillyl Alcohol

The vanilloyl group is an ester of vanillic acid. While direct data on the pharmacological impact of this specific esterification on aucubin is unavailable, the known biological activities of vanillic acid and the related compound vanillyl alcohol can offer valuable insights.

Antioxidant and Anti-inflammatory Properties

Vanillic acid and vanillyl alcohol are known for their antioxidant and anti-inflammatory activities. A novel synthesized glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, has been shown to possess good antioxidant activity[5]. This suggests that the vanilloyl moiety in this compound could contribute to or enhance the inherent antioxidant potential of the parent aucubin molecule.

Future Directions and the Path Forward

The lack of specific pharmacological data for this compound underscores a significant area for future research. The documented activities of both aucubin and the vanilloyl-related compounds strongly suggest that this compound could possess a unique and potent pharmacological profile.

Future research should focus on the following:

-

Isolation and Synthesis: Developing efficient methods for the isolation of this compound from natural sources or its chemical synthesis is a critical first step[6][7][8].

-

In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies are necessary to elucidate the specific pharmacological effects of this compound. These should include assessments of its anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective activities.

-

Mechanistic Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its effects is crucial for understanding its therapeutic potential.

Conclusion

While a detailed technical guide on the core pharmacological effects of this compound cannot be constructed from the currently available scientific literature, an analysis of its constituent parts provides a strong rationale for its investigation. The combined potential of aucubin's diverse biological activities and the antioxidant properties of the vanilloyl moiety suggests that this compound is a promising candidate for further pharmacological research. This document serves to highlight this knowledge gap and to encourage the scientific community to explore the therapeutic potential of this intriguing natural compound.

Visualizing the Research Gap

The following diagram illustrates the current state of knowledge, highlighting the known information for the constituent parts and the missing data for the target compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp. UIAU-6B [beilstein-journals.org]

- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro | MDPI [mdpi.com]

- 8. Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 10-O-Vanilloylaucubin

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive framework for evaluating the in vitro antioxidant potential of 10-O-Vanilloylaucubin. It is important to note that while its parent compound, aucubin, has been the subject of various studies regarding its biological activities, including antioxidant effects, specific peer-reviewed data on the quantitative antioxidant capacity of this compound is not extensively available in the public domain.[1][2][3]

Therefore, this guide serves a dual purpose: first, to summarize the known antioxidant properties of the foundational compound, aucubin, and second, to provide a detailed set of standardized experimental protocols and data presentation frameworks that researchers can directly apply to investigate this compound. The methodologies and potential signaling pathways described herein are industry-standard approaches for characterizing novel antioxidant compounds.

Overview of Aucubin and its Derivatives as Antioxidants

Aucubin is an iridoid glycoside found in various plants, including Aucuba japonica and species of Eucommia and Plantago.[4] It has demonstrated a wide range of pharmacological activities, such as anti-inflammatory, neuroprotective, and hepatoprotective effects, many of which are linked to its antioxidant properties.[2][3] The antioxidant activity of aucubin and its derivatives stems from their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous degenerative diseases.[2][5] The derivatization of aucubin, such as the addition of a vanilloyl group to form this compound, is a chemical strategy often employed to potentially enhance its biological activity.

Quantitative Data Presentation for Antioxidant Activity

To ensure clarity and comparability of results, all quantitative data from in vitro antioxidant assays should be systematically organized. The following tables provide a standardized format for presenting results from common antioxidant assays. Researchers investigating this compound can use these templates to structure their findings.

Table 1: Free Radical Scavenging Activity

| Compound | Assay | Concentration Range (µg/mL) | IC₅₀ (µg/mL) ± SD | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µg/mL) ± SD |

| This compound | DPPH | User Defined | User Defined | User Defined |

| This compound | ABTS | User Defined | User Defined | User Defined |

| Aucubin (Reference) | DPPH | User Defined | User Defined | User Defined |

| Aucubin (Reference) | ABTS | User Defined | User Defined | User Defined |

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Reducing Power Assays

| Compound | Assay | Concentration Range (µg/mL) | Absorbance at Max Wavelength (e.g., 700 nm for FRAP) | TEAC Value (µM Trolox Equivalents/µg compound) ± SD |

| This compound | FRAP | User Defined | User Defined | User Defined |

| This compound | CUPRAC | User Defined | User Defined | User Defined |

| Aucubin (Reference) | FRAP | User Defined | User Defined | User Defined |

TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in relation to Trolox, a water-soluble analog of vitamin E.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (99.5%)[8]

-

This compound (test sample)

-

Ascorbic acid or Trolox (positive control)[9]

-

96-well microplate[9]

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color and should be freshly prepared and protected from light.[6]

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution (e.g., 1, 10, 25, 50, 100 µg/mL).[9] Prepare identical dilutions for the positive control.

-

Assay Reaction:

-

Incubation: Incubate the microplate in the dark at room temperature (25°C) for 30 minutes.[8]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6][10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.[10]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11]

Materials:

-

ABTS

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (test sample)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.[13]

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

-

Assay Reaction:

-

Add 10 µL of the sample or standard dilution to each well.

-

Add 190 µL of the ABTS•+ working solution.[14]

-

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.[11][15]

-

Measurement: Read the absorbance at 734 nm.[13]

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[16]

Materials:

-

Acetate buffer (300 mM, pH 3.6)[17]

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)[17]

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM)[17]

-

This compound (test sample)

-

Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18][19] Warm this solution to 37°C before use.[16]

-

Sample and Standard Preparation: Prepare a series of dilutions for the test sample. For the standard curve, prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM).

-

Assay Reaction:

-

Incubation: Incubate the plate at 37°C for 4-30 minutes.[16][18]

-

Calculation: Calculate the FRAP value by comparing the absorbance of the sample with the standard curve constructed using the FeSO₄ solutions. The results are typically expressed as µM ferrous equivalents or Trolox equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow Diagrams

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical cation decolorization assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Potential Antioxidant Signaling Pathway

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The PI3K/Akt pathway is one such critical pathway involved in cellular defense against oxidative stress.[21][22]

Caption: Potential PI3K/Akt signaling pathway for antioxidant gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 5. Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. zen-bio.com [zen-bio.com]

- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]

- 20. assaygenie.com [assaygenie.com]

- 21. Antioxidant Blueberry Anthocyanins Induce Vasodilation via PI3K/Akt Signaling Pathway in High-Glucose-Induced Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Preliminary Anti-inflammatory Studies of 10-O-Vanilloylaucubin: A Technical Guide

Disclaimer: This document summarizes the predicted preliminary anti-inflammatory properties of 10-O-Vanilloylaucubin based on available scientific literature for its core constituent, aucubin. Direct experimental data for this compound is limited, and this guide is intended to provide a foundational understanding for research and development professionals.

Abstract

This compound is an iridoid glycoside that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the hypothesized anti-inflammatory effects of this compound, drawing upon the established bioactivity of its parent compound, aucubin. This document details the likely molecular mechanisms, presents quantitative data from related studies in a structured format, outlines relevant experimental protocols for future research, and visualizes key signaling pathways. The primary audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanism. However, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory compounds is a significant focus of pharmaceutical research. This compound, a naturally occurring iridoid glycoside, represents a promising candidate for investigation. As a conjugate of aucubin and a vanilloyl group, its anti-inflammatory potential is hypothesized to be significant, building upon the known activities of aucubin.

Molecular Mechanism of Action

Based on studies of aucubin, this compound is predicted to exert its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Aucubin has been shown to inhibit this process by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1][2][3][4] This leads to a downstream reduction in the expression of inflammatory cytokines and enzymes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), are also key players in inflammation. Aucubin has been observed to suppress the phosphorylation and activation of ERK, which is involved in the inflammatory response in various cell types.[1][5] By inhibiting this pathway, this compound could potentially reduce the expression of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize quantitative data from studies on aucubin, which serve as a proxy for the expected activity of this compound.

| Table 1: Inhibition of Pro-inflammatory Mediators by Aucubin | ||

| Mediator | Cell Line | Inhibitory Effect |

| TNF-α | RAW 264.7 macrophages | IC50 of 9.2 µM (for hydrolyzed aucubin)[2][6] |

| IL-6 | 3T3-L1 adipocytes | Significant inhibition of secretion and mRNA synthesis[1] |

| MCP-1 | 3T3-L1 adipocytes | Significant inhibition of secretion and mRNA synthesis[1] |

| Nitric Oxide (NO) | Rat articular chondrocytes | Suppression of IL-1β-induced production[7] |

| iNOS | Rat articular chondrocytes | Down-regulation of IL-1β-induced gene and protein expression[7] |

| COX-2 | Murine chondrocytes | Prevention of expression[3][8] |

| Table 2: Effects of Aucubin on Signaling Pathways | ||

| Pathway Component | Cell Line/Model | Observed Effect |

| NF-κB Nuclear Translocation | RAW 264.7 macrophages | 55% inhibition[2] |

| IκBα Degradation | 3T3-L1 adipocytes | Suppression[1] |

| ERK Activation | 3T3-L1 adipocytes | Suppression[1] |

| IKKα/β Phosphorylation | Murine chondrocytes | Inhibition[3][8] |

| p65 Phosphorylation | Murine chondrocytes | Inhibition[3][8] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).[9] Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).[9][10]

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic concentrations of this compound.

-

Procedure: After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[10] Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the inhibition of NO production.

-

Procedure: Collect the cell culture supernatant after treatment. Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[11][12] After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[13]

Cytokine Measurement (ELISA)

-

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Procedure: Collect the cell culture supernatant after treatment. Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions to quantify the concentration of specific cytokines.

Western Blot Analysis

-

Objective: To analyze the protein expression and phosphorylation status of key signaling molecules (e.g., IκBα, p-ERK, p-p65).

-

Procedure: Lyse the treated cells and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with specific primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: MAPK (ERK) Signaling Pathway Modulation.

Caption: Experimental Workflow.

Conclusion and Future Directions

The preliminary analysis based on the known anti-inflammatory properties of aucubin suggests that this compound is a strong candidate for further investigation as a novel anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for elucidating the specific in vitro and in vivo efficacy of this compound. Future studies should focus on direct experimental validation of these hypotheses, including dose-response studies, in vivo animal models of inflammation, and a detailed exploration of its effects on a wider range of inflammatory mediators and signaling cascades. Such research will be crucial in determining the therapeutic potential of this compound for the treatment of inflammatory diseases.

References

- 1. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. florajournal.com [florajournal.com]

- 8. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 10-O-Vanilloylaucubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Vanilloylaucubin, an iridoid glycoside isolated from medicinal plants of the Vitex genus, has emerged as a compound of interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential as an analgesic, anti-inflammatory, and antioxidant agent. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes putative signaling pathways to facilitate further research and drug development efforts. While direct mechanistic studies on this compound are limited, this guide draws inferences from the known mechanisms of its constituent moieties, aucubin and vanillic acid, to propose potential therapeutic targets and pathways for future investigation.

Introduction

This compound is a natural product derived from plants such as Vitex trifolia and Vitex rotundifolia, which have a history of use in traditional medicine. Structurally, it is an ester of aucubin, an iridoid glycoside, and vanillic acid, a phenolic acid. This unique combination suggests a multi-faceted pharmacological profile, leveraging the biological activities of both parent molecules. This guide aims to consolidate the existing scientific literature on this compound and provide a foundational resource for researchers exploring its therapeutic applications.

Biological Activities and Therapeutic Potential

Current research indicates that this compound possesses several key biological activities that are relevant to therapeutic development.

Analgesic Effects

Studies have demonstrated the analgesic properties of this compound in preclinical models of pain.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity, suggesting its potential in treating inflammatory conditions. This is supported by its ability to inhibit key inflammatory mediators.

Antioxidant Effects

The presence of a vanilloyl group suggests that this compound may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. While direct, robust quantitative data for the pure compound is still emerging, its isolation from plants with known antioxidant activity supports this potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Analgesic Activity of this compound

| Experimental Model | Species | Administration Route | Dose (mg/kg) | Effect | Reference |

| Acetic acid-induced writhing | Mice | Oral | 25 | Significant writhing inhibition | [1] |